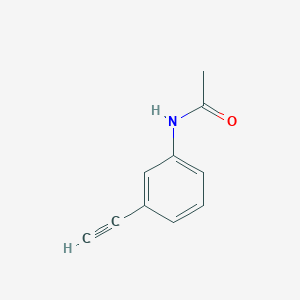

N-(3-ethynylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCKMWGCLHYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369405 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70933-58-3 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ethynyl Amides in Organic Synthesis and Functional Materials

Aryl ethynyl (B1212043) amides, the chemical class to which N-(3-ethynylphenyl)acetamide belongs, are of considerable importance in both organic synthesis and materials science. google.comresearchgate.net The ethynyl group, with its carbon-carbon triple bond, is a cornerstone of various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.govrsc.org This allows for the efficient and specific conjugation of the aryl ethynyl amide unit to other molecules, forming stable triazole linkages. nih.gov This capability is widely exploited in medicinal chemistry for creating libraries of potential drug candidates and in materials science for surface functionalization and polymer synthesis. nih.gov

Furthermore, the rigid, linear nature of the ethynyl group, when incorporated into larger structures, can impart unique photophysical and electronic properties. google.comnih.gov Aryl ethynyl amides are therefore valuable precursors for synthesizing conjugated polymers and other functional materials. These materials are investigated for applications in organic electronics, such as light-emitting diodes and solar cells, where the electronic communication across the π-conjugated system is paramount. google.com The amide functionality within these molecules offers an additional site for modification and can influence the solubility, processability, and intermolecular interactions (e.g., hydrogen bonding) of the resulting materials. nih.gov

Historical Context of N 3 Ethynylphenyl Acetamide Discovery and Initial Characterization

The initial synthesis of N-(3-ethynylphenyl)acetamide is rooted in fundamental organic chemistry transformations. A common and straightforward method for its preparation involves the direct acetylation of 3-ethynylaniline (B136080). nih.govtaylorandfrancis.com In this reaction, 3-ethynylaniline is treated with acetic anhydride (B1165640), often in the presence of a base or in a suitable solvent, to yield the corresponding acetamide (B32628). nih.govtaylorandfrancis.com

Another well-established route to this compound and its analogues is through palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.gov This method typically involves coupling a protected acetylene, like trimethylsilylacetylene, with a halogenated acetanilide (B955) precursor, such as N-(3-bromophenyl)acetamide. nih.govmdpi.com The subsequent removal of the silyl (B83357) protecting group affords the terminal alkyne. nih.gov

Early characterization of this compound would have relied on standard analytical techniques of the time. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical environment of the protons and carbon atoms, and Infrared (IR) spectroscopy to identify the characteristic vibrational frequencies of the functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the amide. rsc.org Mass spectrometry would have been used to confirm the molecular weight of the compound. scbt.com

Overview of Research Trajectories for N 3 Ethynylphenyl Acetamide and Its Analogues

Established Synthetic Pathways to this compound

The synthesis of this compound is most commonly achieved through the formation of an amide bond between 3-ethynylaniline (B136080) and an acetylating agent, typically acetic anhydride (B1165640). This method is straightforward and widely reported in the literature. tandfonline.comtandfonline.comtaylorandfrancis.com

Amide Bond Formation from 3-Ethynylaniline and Acetic Anhydride

The direct acylation of 3-ethynylaniline with acetic anhydride represents a primary and efficient method for the synthesis of this compound. tandfonline.comtandfonline.comtaylorandfrancis.com The reaction involves the nucleophilic attack of the amino group of 3-ethynylaniline on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide (B32628) and acetic acid as a byproduct.

The reaction is typically carried out under basic conditions to neutralize the acetic acid formed. Optimization of reaction parameters such as temperature and the molar ratio of reactants is crucial for achieving high yields and purity. For instance, refluxing at temperatures between 120–140°C and using a slight excess of the acetylating agent are common strategies. The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC).

Preparation of Precursor Anilines and Acetylating Agents

3-Ethynylaniline: The precursor, 3-ethynylaniline, can be synthesized through several routes. One common method involves the Sonogashira coupling of 3-bromoaniline (B18343) with a protected alkyne, followed by deprotection. Another approach is the reduction of 3-ethynylnitrobenzene. chemicalbook.com It is a crucial intermediate in the synthesis of pharmaceuticals like erlotinib (B232) and icotinib.

Acetic Anhydride: Acetic anhydride is a widely used and commercially available acetylating agent. wikipedia.org It can be prepared in the laboratory through various methods, including the reaction of ketene (B1206846) with acetic acid or the carbonylation of methyl acetate (B1210297). wikipedia.org For laboratory-scale synthesis, it can also be prepared from acetic acid using dehydrating agents like phosphorus pentoxide or by reacting sodium acetate with acetyl chloride. ijraset.comquora.com

Advanced Synthetic Strategies for this compound and Its Precursors

While the direct acylation of 3-ethynylaniline is a common method, advanced strategies, particularly those involving cross-coupling reactions, offer alternative and sometimes more versatile routes to this compound and its precursors.

Sonogashira Coupling Reactions in N-Arylethynylacetamide Synthesis

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper co-catalyst, is instrumental in the synthesis of N-arylethynylacetamides. wikipedia.orgorganic-chemistry.org

The general Sonogashira reaction involves mild conditions, typically at room temperature, and requires a base, often an amine like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org The reaction proceeds through a catalytic cycle involving both palladium and copper.

Significant research has been dedicated to optimizing the catalytic systems and reaction conditions for the Sonogashira coupling to enhance its efficiency, scope, and sustainability. Key areas of optimization include:

Catalyst System: While the classic system employs a palladium catalyst and a copper(I) co-catalyst, copper-free Sonogashira reactions have been developed to avoid issues associated with copper, such as the formation of homocoupled alkyne byproducts. organic-chemistry.orgnih.gov The choice of ligands for the palladium catalyst is also crucial, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being explored. organic-chemistry.orgresearchgate.net Nanoparticle catalysts, such as palladium and copper nanoparticles, have also shown promise due to their high surface area and catalytic activity. numberanalytics.com

Solvent: The choice of solvent significantly impacts the reaction rate and yield. lucp.net A range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene), have been investigated. lucp.netmdpi.com The polarity, dielectric constant, and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. lucp.net

Base: An amine base is typically used to neutralize the hydrogen halide byproduct. wikipedia.org The choice of base can affect the reaction rate and the occurrence of side reactions.

Temperature: While many Sonogashira reactions proceed at room temperature, for less reactive substrates, elevated temperatures may be necessary. mdpi.com

Table 1: Optimization of Sonogashira Coupling Reaction Conditions

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Palladium/Copper, Copper-free systems, Nanoparticles | Affects efficiency, selectivity, and byproduct formation. | organic-chemistry.orgnih.govnumberanalytics.com |

| Solvent | Polar aprotic (DMF, DMSO), Nonpolar (Toluene) | Influences reaction rate, yield, and solubility of reactants. | lucp.netmdpi.com |

| Base | Amine bases (e.g., triethylamine, diethylamine) | Neutralizes byproduct, can influence reaction rate. | wikipedia.org |

| Temperature | Room temperature to elevated temperatures | Affects reaction kinetics, especially for less reactive substrates. | mdpi.com |

While the synthesis of this compound itself does not involve the creation of a stereocenter at the ethynyl group, stereoselective Sonogashira couplings are crucial in the synthesis of more complex molecules where the ethynylphenylacetamide moiety is incorporated into a chiral structure. Developments in stereoselective Sonogashira reactions have enabled the synthesis of complex molecules with high stereoselectivity. numberanalytics.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications Utilizing the Ethynyl Moiety

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govresearchgate.netacs.org This reaction is prized for its reliability, straightforward nature, and broad functional group tolerance. nih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form the triazole ring. acs.org

This compound serves as a valuable terminal alkyne component in CuAAC reactions. For instance, it can be reacted with various organic azides to produce a library of N-phenylacetamide-incorporated 1,2,3-triazoles. rsc.org A notable application involves the reaction with 4-azidobenzenesulfonamide (B1226647) to create triazole-based sulfonamide derivatives. nih.gov

The efficiency of the CuAAC can be influenced by the choice of catalyst and reaction conditions. While copper(I) iodide is a common catalyst, copper(II) salts like copper(II) sulfate (B86663) can be used in conjunction with a reducing agent such as sodium ascorbate. researchgate.net The reaction is often conducted in various solvents, and in some cases, under neat (solvent-free) conditions. csic.es

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Reference |

| This compound | Ethyl 2-azidoacetate | Not specified | 1,2,3-Triazole intermediate | taylorandfrancis.com |

| N-(4-ethynylphenyl)acetamide | 4-Azidobenzenesulfonamide | CuI | Triazole derivative | nih.gov |

| Phenylacetylene (B144264) (as a model) | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | csic.es |

Photochemical Reactions for Ethynyl-Containing Acetamides

Photochemistry offers a powerful and sustainable approach to drive chemical transformations using light as a reagent. symeres.com Recent advancements, particularly in photoredox catalysis, have expanded the scope of photochemical reactions to include those that are challenging to achieve through thermal methods. symeres.com These reactions often exhibit high selectivity and precision. symeres.com

Cobalt-Catalyzed Hydroalkynylation for 1,3-Enynes

A significant photochemical application involving ethynyl-containing acetamides is the cobalt-catalyzed hydroalkynylation to form 1,3-enynes. acs.org This reaction utilizes a metallaphotoredox approach with a cobalt catalyst and an organic dye, avoiding the need for stoichiometric metal reductants. researchgate.net This method allows for the dimerization of terminal alkynes, including derivatives like this compound, to produce 1,3-enynes with good to excellent yields and high E-selectivity. researchgate.net The process is notable for enabling "cross-dimerizations" of terminal alkynes with high stereoselection. researchgate.net

Ligand choice plays a crucial role in controlling the stereoselectivity of cobalt-catalyzed hydroalkynylation. For example, bidentate phosphine ligands can lead to the (E)-1,3-enynes, while tridentate ligands can favor the formation of (Z)-1,3-enynes. researchgate.net

Other Coupling and Condensation Reactions in the Synthesis of this compound Derivatives

Beyond CuAAC, the ethynyl group of this compound and its isomers can participate in various other coupling and condensation reactions to generate diverse molecular architectures.

Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for creating C-C bonds. For instance, N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide can be synthesized via Sonogashira coupling of bromoaniline derivatives with trimethylsilylacetylene, which can then be deprotected to yield the terminal alkyne. nih.gov

Condensation reactions also play a role in the synthesis of more complex structures. For example, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide can be synthesized through a Claisen-Schmidt type condensation. mdpi.com Furthermore, Eschenmoser coupling reactions have been utilized to synthesize (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. beilstein-journals.org

Table 2: Overview of Other Coupling and Condensation Reactions

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Sonogashira Coupling | Bromoaniline derivatives, Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, TEA | N-(aryl((trimethylsilyl)ethynyl)phenyl)acetamides | nih.gov |

| Claisen-Schmidt Condensation | 2-Formylbenzoic acid, N-(2-acetylphenyl)acetamide derivative | NaOH, MeOH | N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | mdpi.com |

| Eschenmoser Coupling | 3-Bromooxindoles, Thiobenzamides | Not specified | (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | beilstein-journals.org |

Reactivity of the Ethynyl Moiety in this compound

The terminal alkyne functionality is the most reactive site in this compound, undergoing a variety of transformations.

Oxidative Transformations of the Terminal Alkyne

The ethynyl group can be oxidized under various conditions to yield different products. Strong oxidation, for example with ozone or basic potassium permanganate, leads to the cleavage of the triple bond, typically forming carboxylic acids. libretexts.org Milder oxidation of terminal alkynes can lead to the formation of α,β-unsaturated amides through a ruthenium-catalyzed oxidative amidation. cdmf.org.br In some cases, copper-mediated oxidative C-H/N-H activation with terminal alkynes can lead to the synthesis of highly functionalized isoindolin-1-ones. beilstein-journals.org Another oxidative transformation is the ruthenium-catalyzed reaction of terminal alkynes with N-oxides to form ketenes, which can then be trapped by amines to produce amides. acs.org

Reduction Reactions of the Ethynyl Group

The ethynyl group can be reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions determines the extent of reduction. For example, specific catalysts can selectively reduce the alkyne to a cis-alkene, while others will lead to the fully saturated alkane. A general example of a reduction is the conversion of a nitro group to an amino group via catalytic hydrogenation with a nickel catalyst, which can occur alongside the reduction of other functional groups if not properly controlled. google.com The reduction of the ethynyl group in N-(ethynylphenyl)acetamide derivatives would yield the corresponding N-(ethylphenyl)acetamide.

Cycloaddition Reactions with Diverse Substrates

The terminal alkyne of this compound serves as an excellent dienophile or dipolarophile in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. This reaction, particularly the copper(I)-catalyzed variant known as the Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govenamine.netacs.orgresearchgate.net

For instance, the reaction of this compound with azides like ethyl 2-azidoacetate proceeds smoothly in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent such as ascorbic acid. tandfonline.com This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for linking molecules together. nih.govtandfonline.com

Beyond azides, the ethynyl group can react with other 1,3-dipoles, such as nitrones. rsc.orgmdpi.com The [3+2] cycloaddition between this compound and a nitrone would yield an isoxazolidine (B1194047) ring system. rsc.orgrsc.org These reactions can be thermally or photochemically initiated and provide access to complex heterocyclic structures that are valuable in medicinal chemistry. mdpi.comnih.gov The regioselectivity of these cycloadditions is governed by the electronic properties of both the nitrone and the alkyne. mdpi.com

Table 1: Examples of Cycloaddition Reactions This table is interactive. Click on the headers to sort.

| Substrate | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 2-azidoacetate | CuSO₄, Ascorbic Acid, EtOH/H₂O, 40°C | Ethyl 2-(4-(3-acetamidophenyl)-1H-1,2,3-triazol-1-yl)acetate | tandfonline.com |

Transformations Involving the Acetamide Functionality

The acetamide group offers another site for synthetic modification, primarily through hydrolysis, amidation, and reduction.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-ethynylaniline and acetic acid. savemyexams.com Refluxing with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding ammonium (B1175870) salt, while heating with an aqueous base, like sodium hydroxide (B78521), produces the free amine and a carboxylate salt. savemyexams.comlibretexts.org This straightforward transformation is often used to deprotect the amine functionality after the ethynyl group has been manipulated. tandfonline.com For example, the triazole derivative, ethyl 2-(4-(3-acetamidophenyl)-1H-1,2,3-triazol-1-yl)acetate, can be hydrolyzed with sodium hydroxide to afford 2-(4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl)acetic acid. tandfonline.com

Transamidation, the conversion of one amide into another, is also a possibility, though less common than hydrolysis. It typically requires harsh conditions or specific catalysts to exchange the acetyl group's nitrogen substituent.

The carbonyl of the acetamide group can be completely reduced to a methylene (B1212753) group, converting the amide into a secondary amine. savemyexams.com This transformation is typically achieved using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com The reaction converts this compound into N-ethyl-3-ethynylaniline. masterorganicchemistry.com This reduction is a robust method for generating secondary amines from their corresponding N-acyl precursors. organic-chemistry.org Care must be taken as some reducing agents under specific conditions could potentially reduce the alkyne as well, though LiAlH₄ is generally selective for the amide over an isolated alkyne. masterorganicchemistry.com

Table 2: Key Transformations of the Acetamide Group This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH (aq), Heat | 3-Ethynylaniline | tandfonline.comsavemyexams.com |

| Hydrolysis (Acidic) | HCl (aq), Heat | 3-Ethynylanilinium chloride | savemyexams.comlibretexts.org |

Phenyl Ring Derivatization and its Synthetic Implications

The aromatic ring of this compound is susceptible to derivatization, primarily through electrophilic substitution or by leveraging a pre-installed leaving group for cross-coupling.

Electrophilic aromatic substitution introduces new functional groups directly onto the phenyl ring. The outcome of such reactions is dictated by the directing effects of the existing substituents. The acetamido group (-NHCOCH₃) is a strongly activating, ortho, para-director, while the ethynyl group (-C≡CH) is a deactivating, meta-director.

Given that the powerful activating acetamido group's influence dominates, electrophiles are directed to the positions ortho and para to it (positions 2, 4, and 6). The para position (position 6) is sterically hindered by the adjacent ethynyl group. Therefore, substitution is most likely to occur at positions 2 and 4. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of N-(3-ethynyl-2-nitrophenyl)acetamide and N-(3-ethynyl-4-nitrophenyl)acetamide as the major products. Similarly, halogenation with reagents like bromine in acetic acid would lead to the corresponding bromo-substituted derivatives at these positions. These reactions open pathways to more complex, polysubstituted aromatic structures. smolecule.com

The terminal alkyne is an exceptionally versatile functional group for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. researchgate.net

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne of this compound with aryl or vinyl halides. smolecule.com This allows for the direct attachment of various aromatic or vinylic moieties to the alkyne carbon, generating internal alkynes and significantly extending the molecule's carbon framework.

Glaser Coupling: In the presence of a copper catalyst, such as copper(I) chloride, and an oxidant like oxygen, this compound can undergo oxidative self-coupling to form a symmetrical 1,3-diyne, N,N'-(1,4-phenylenebis(buta-1,3-diyne-4,1-diyl))diacetamide. This reaction is a classic method for creating conjugated diyne systems.

Suzuki-Miyaura Coupling: While the terminal alkyne itself does not directly participate in Suzuki coupling, it can be first converted to an alkenylboronic acid or ester via hydroboration. This intermediate can then undergo palladium-catalyzed Suzuki-Miyaura coupling with aryl halides to produce stereodefined trisubstituted alkenes. organic-chemistry.org

These coupling strategies are fundamental in modern organic synthesis for building complex molecular architectures from simpler precursors. thieme-connect.comtcichemicals.com

Design and Synthesis of Biologically Active this compound Derivatives

The creation of novel, biologically active molecules based on the this compound framework relies on established principles of medicinal chemistry, including rational design and detailed structure-activity relationship studies.

Rational drug design involves the systematic, non-empirical development of new drugs. nih.gov This process can be broadly categorized as either structure-based or ligand-based, depending on the available information about the biological target. nih.gov For derivatives of this compound, both approaches have been instrumental.

The N-(3-ethynylphenyl) head group is a key pharmacophoric feature in many kinase inhibitors. nih.gov In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, for example, this moiety is designed to occupy the ATP binding domain. nih.gov The terminal ethynyl group is particularly important as it can form hydrogen bonds and other interactions with key amino acid residues in the hinge region of the kinase, mimicking the binding of the natural substrate, ATP. nih.gov Molecular docking and dynamics simulations are frequently used to explore the binding potential of novel inhibitors, confirming that the N-(3-ethynylphenyl) portion interacts extensively with the catalytic site of proteins like EGFR. researchgate.net This predictive modeling allows for the design of compounds with high specificity and binding affinity before their actual synthesis, streamlining the discovery process. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. These studies involve synthesizing a series of analogues with systematic structural modifications to determine how chemical changes affect biological activity. frontiersin.org For acetamide-based compounds, SAR analysis has revealed that the nature and position of substituents on the aryl ring play a crucial role in their therapeutic potential. frontiersin.org

In various series of related compounds, a clear preference for electron-withdrawing groups over electron-donating groups on the phenyl ring has been observed to enhance potency. nih.gov For instance, the addition of fluorine, a potent electron-withdrawing group, can dramatically increase the inhibitory activity of a compound. nih.gov The synergy of multiple substituents, such as a 3,4-dichloro substitution pattern, has also been noted for improving biological efficacy in certain drug discovery efforts. nih.gov Conversely, modifications to the acetamide linker itself or the introduction of different functional groups can also be explored to fine-tune properties like solubility and cell permeability. taylorandfrancis.com

The following table summarizes SAR findings for related N-phenylacetamide derivatives, illustrating the impact of substituents on antibacterial activity.

| Compound ID | Substituent on N-phenyl ring | Activity against E. coli (MIC in µg/mL) | Activity against B. subtilis (MIC in µg/mL) |

| 4d | Unsubstituted | 20 ± 1.25 | Similar effect to 4f |

| 4a | 4-Fluoro | Ineffective | 20 ± 2.25 |

| 4b | 2-Chloro | 3.54 ± 1.34 | No detectable result |

| 4f | 3-Chloro, 4-Chloro | 18.48 ± 0.95 | No detectable result |

| 4e | 4-Methyl | 0.20 ± 0.08 | 2.94 ± 0.06 |

| 4g | 3,4-Dimethyl | Inactive | 0.28 ± 0.50 |

| Data sourced from a study on theophylline-1,2,4-triazole-S-linked N-phenyl acetamides. frontiersin.org |

Investigation of this compound Analogues as Therapeutic Agents

The this compound scaffold has been incorporated into numerous molecules investigated for their potential as therapeutic agents, particularly in the field of oncology.

Cancer remains a leading cause of mortality worldwide, necessitating a continuous effort to develop more effective and less toxic anticancer drugs. vietnamjournal.ru Small-molecule inhibitors that target signaling pathways crucial for cancer cell survival and proliferation have revolutionized cancer research. vietnamjournal.ru Derivatives incorporating the this compound moiety have shown significant promise in this area. vietnamjournal.ruijcce.ac.ir

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated or overexpressed, plays a key role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). researchgate.netwhiterose.ac.uk Consequently, small-molecule EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib (B1684475) are standard therapies for certain cancers. whiterose.ac.uk

The N-(3-ethynylphenyl) group is a hallmark of erlotinib and has been incorporated into numerous novel quinazoline, quinoline (B57606), and thienopyrimidine derivatives designed as next-generation EGFR inhibitors. researchgate.netvietnamjournal.ruwhiterose.ac.uk Studies have shown that compounds like N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy) quinolin-4-amine exhibit extensive interactions with the EGFR catalytic site and show high binding affinity. researchgate.net The inhibitory potential of these derivatives is often evaluated through in vitro kinase assays and cytotoxicity studies against cancer cell lines that overexpress EGFR. nih.govsoton.ac.uk

The table below presents the activity of several this compound-related derivatives against EGFR or EGFR-expressing cancer cells.

| Compound | Target/Cell Line | Activity (IC₅₀) |

| N-(3-Ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (1) | EGFR phosphorylation | 270 nM |

| N-(3-Ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (1) | A431 lung cancer cells | 1.4 µM |

| Compound 10 (N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide) | EGFR | 3.90 µM |

| Compound 11 (N-(2,5-dimethyl phenyl) derivative) | EGFR | 2.55 µM |

| Erlotinib (Reference) | EGFR | 6.21 µM |

| Data compiled from studies on quinoline and benzoquinazoline derivatives. nih.govsoton.ac.uk |

Heme oxygenase-1 (HO-1) is an inducible enzyme that breaks down heme into carbon monoxide, iron, and biliverdin. mdpi.com It plays a cytoprotective role in both normal and cancerous cells. nih.gov In many tumors, the overexpression of HO-1 is linked to a poor prognosis and resistance to chemotherapy, making the inhibition of HO-1 a viable antitumor strategy. nih.gov

Research has focused on developing novel HO-1 inhibitors based on an acetamide scaffold. nih.gov While studies have not exclusively focused on the N-(3-ethynylphenyl) derivative, they have established that by modifying the phenyl rings of an acetamide-based core, it is possible to create potent and selective HO-1 inhibitors. nih.gov These compounds are designed based on a pharmacophore model where an amide linker connects hydrophobic moieties that interact with the enzyme's active site. nih.gov The efficacy of these inhibitors is measured by their ability to block HO-1 enzyme activity and reduce the proliferation of cancer cells, particularly those known for high HO-1 expression like glioblastoma cell lines. nih.gov

The table below shows the HO-1 inhibitory activity of selected acetamide-based compounds from a discovery campaign.

| Compound ID | Substituent on Phenyl Ring | HO-1 Inhibition (IC₅₀ in µM) | Selectivity (HO-2 IC₅₀ / HO-1 IC₅₀) |

| 7i | Unsubstituted | 0.9 ± 0.1 | 1.1 |

| 7l | 4-Chloro | 0.9 ± 0.1 | 14.4 |

| 7m | 4-Bromo | 0.8 ± 0.1 | 15.0 |

| 7n | 4-Iodo | 0.8 ± 0.1 | 17.5 |

| 7o | 4-Benzyloxy | 1.2 ± 0.2 | 8.3 |

| 7p | 4-Bromobenzyloxy | 8.0 ± 0.7 | >6.2 |

| Data sourced from a study on novel acetamide-based HO-1 inhibitors. nih.gov |

Anticancer Activity Profiling

Inhibition of Specific Cancer Cell Lines (e.g., Prostate, Lung, Breast)

Derivatives of this compound have been a focal point in the search for new anticancer agents. Research has shown that modifications to this core structure can lead to compounds with significant cytotoxic effects against various cancer cell lines.

One area of investigation has been in the context of head and neck squamous cell carcinoma (HNSCC), where the epidermal growth factor receptor (EGFR) pathway is often overexpressed. researchgate.net A derivative, N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy) quinolin-4-amine, has been evaluated for its potential as an EGFR inhibitor. researchgate.net Molecular docking and simulation studies suggest that this compound exhibits extensive interactions with the EGFR catalytic site, indicating a high binding affinity and specificity. researchgate.net

In studies targeting breast and prostate cancer, newly discovered compounds with affinity for aldehyde dehydrogenase (ALDH) 1A3 were assessed for their cytotoxic effects on MCF7 and MDA-MB-231 breast cancer cell lines, as well as the PC-3 prostate cancer cell line. nih.gov While these compounds were not cytotoxic on their own, their combination with doxorubicin (B1662922) significantly increased the cytotoxic effect on the MCF7 cell line and, to a lesser extent, on the PC-3 cell line. nih.gov

Furthermore, research into pyrido[2,3-d]pyrimidin-4-one derivatives has identified compounds with potent cytotoxic activities against various cancer cell lines, including the PC-3 prostate cancer cell line. researchgate.net Specifically, compounds 8a and 8d from this series showed notable activity against PC-3 cells. researchgate.net

The following table summarizes the inhibitory activities of selected this compound-related derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | Key Findings | Reference |

| MCF-7 | Breast Cancer | ALDH1A3-affinic compounds | Increased cytotoxic effect when combined with doxorubicin. | nih.gov |

| MDA-MB-231 | Breast Cancer | Hydrazone derivatives of metacetamol | Compound 3e showed potent anticancer activity. | nih.gov |

| PC-3 | Prostate Cancer | ALDH1A3-affinic compounds | Showed some increased cytotoxic effect with doxorubicin. | nih.gov |

| PC-3 | Prostate Cancer | Pyrido[2,3-d]pyrimidin-4-one derivatives | Compounds 8a and 8d exhibited significant cytotoxic activity. | researchgate.net |

| A549 | Lung Cancer | Camphor-derived heterocycles | Compound 20 demonstrated strong inhibitory activity. | researchgate.net |

| HepG2 | Liver Cancer | Iodoquinazoline derivatives | Compounds 18, 17, and 14b showed high anticancer effects. | researchgate.net |

| HCT116 | Colon Cancer | Iodoquinazoline derivatives | Compounds 18, 17, and 14b showed high anticancer effects. | researchgate.net |

c-Met Inhibitory Potentials of Acetamide Scaffolds

The c-Met receptor tyrosine kinase plays a crucial role in the development and progression of cancer, making it a significant target for therapeutic intervention. nih.govtandfonline.com The this compound scaffold has been utilized in the design of novel c-Met inhibitors.

In one study, this compound was used as a starting material to synthesize two series of (E)-N'-benzylidene hydrazides. nih.govtandfonline.com These compounds were then evaluated for their in vitro inhibitory activities against c-Met and VEGFR-2. nih.govtandfonline.com Compound 10b from this series was found to be a highly potent c-Met inhibitor. nih.govtandfonline.com Another compound, 11b, demonstrated multi-target inhibitory activity against both c-Met and VEGFR-2, classifying it as a potential type II c-Met inhibitor. nih.govtandfonline.com Type II inhibitors are of particular interest as they bind to the inactive conformation of the kinase, which can lead to better anti-tumor effects. nih.govtandfonline.com

The table below details the inhibitory concentrations of these derivatives.

| Compound | Target | IC50 (nM) | Reference |

| 10b | c-Met | 0.37 | nih.govtandfonline.com |

| 11b | c-Met | 3.41 | nih.govtandfonline.com |

| 11b | VEGFR-2 | 25.34 | nih.govtandfonline.com |

Antimicrobial and Antifungal Evaluations

Derivatives of N-phenylacetamide have been investigated for their potential as antimicrobial and antifungal agents. fabad.org.trnih.gov Studies on various substituted acetamide and propionamide (B166681) derivatives have shown a range of activities against different microbial strains.

For instance, a series of ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives were tested against several bacteria and a fungus. fabad.org.tr The minimal inhibitory concentration (MIC) values against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis were determined. fabad.org.tr In general, these compounds showed lower potency compared to the standard drug ciprofloxacin. fabad.org.tr However, specific structural modifications, such as the introduction of a chlorine atom on the N-phenyl ring, increased the activity against S. aureus. fabad.org.tr

In another study, a hydrazone derivative, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (compound 3e), which was synthesized from N-(3-hydroxyphenyl)acetamide, demonstrated effective antifungal activity, particularly against Candida krusei. nih.gov This suggests that the nitro group at the 4th position of the phenyl ring is a favorable substituent for antimicrobial activity. nih.gov

Furthermore, the synthesis and evaluation of various imidazole (B134444) derivatives have been conducted to explore their antimicrobial properties. nih.gov These studies indicate that the presence of electron-withdrawing groups on the molecules is often necessary for their antimicrobial activity. nih.gov

Enzyme Inhibition Studies

Carbonic anhydrase IX (CAIX) is a zinc metalloenzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor progression by regulating pH. nih.govmdpi.com This makes it an attractive target for the development of anticancer drugs. nih.govmdpi.com The inhibition of CAIX is a strategy being explored for cancer therapy, and various classes of inhibitors have been developed, with sulfonamides being the most extensively researched. nih.govbiorxiv.org

While direct studies on this compound as a CAIX inhibitor are not prominent, the broader class of compounds it belongs to is relevant. The development of selective CAIX inhibitors is a key goal, as many compounds also inhibit other carbonic anhydrase isoforms like CAII. researchgate.net For example, a fluorinated cationic sulfonamide inhibitor, compound 9, showed a Ki value of 0.22 µM for CAIX but also had a Ki of 0.07 µM for CAII, indicating low selectivity. researchgate.net The development of highly selective and potent inhibitors, such as SLC-0111 which has entered clinical trials, underscores the importance of this target. researchgate.netnih.gov

The research in this area focuses on designing compounds that can specifically target the tumor-associated CAIX, potentially leading to more effective and less toxic cancer treatments. biorxiv.org

Radiosensitization Potentials of Related Analogues

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by the radioresistance of hypoxic tumor cells. nih.gov Radiosensitizers are compounds that can make tumor cells more susceptible to radiation, often by increasing the oxygen concentration within the tumor. nih.govnih.gov

Research in this field has explored various compounds, including analogues related to the this compound structure, for their radiosensitizing potential. For example, a series of novel phenoxyacetic acid analogues were designed and synthesized, inspired by allosteric regulators of hemoglobin oxygen release. nih.gov These compounds aim to improve the oxygen supply to hypoxic tumor areas, thereby enhancing the efficacy of radiotherapy. nih.gov

In a different approach, new analogues of 2-nitroimidazole (B3424786) were synthesized to increase the selective sensitization of hypoxic mammalian cells to the lethal effects of ionizing radiation. nih.gov One such derivative, a 3-methoxy-2-propanol derivative of 2-nitro-4(5)-acetyl-5(4)-methylimidazole, was found to be a more effective radiosensitizer in vitro than the established compound misonidazole. nih.gov

This compound as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and metabolic pathways. nih.govresearchgate.net The this compound scaffold, with its reactive ethynyl group, has the potential to be used in the development of such probes.

The ethynyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a highly efficient and specific reaction used to link molecules together. This property makes this compound and its derivatives suitable for creating probes for various applications, including proteomics and metabolomics. nih.gov

For example, chemical probes are used to tag and enrich specific classes of molecules from complex biological samples. nih.gov A strategy known as metabolite enrichment by tagging and proteolytic release (METPR) has been developed to profile large classes of small molecules. nih.gov While not directly mentioning this compound, this technology highlights the utility of chemical handles, like the ethynyl group, in creating probes for biological research.

Investigation of Enzyme Interactions and Protein Binding

The this compound scaffold is a key structural motif in the design of molecules that can interact with biological macromolecules. The ethynyl group can participate in various interactions, while the acetamide portion is capable of forming crucial hydrogen bonds with protein residues. Derivatives of this compound have been the subject of numerous studies to investigate their binding and interaction with various enzymes and proteins, revealing their potential as targeted inhibitors in several disease pathways.

A significant area of research has been the targeting of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The derivative N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, also known as Erlotinib, is a well-characterized EGFR inhibitor. nih.govresearchgate.net Molecular docking and dynamics simulation studies have elucidated the binding mode of this compound within the ATP pocket of the EGFR catalytic site. nih.govresearchgate.net The inhibitor demonstrates extensive interactions, including hydrogen bonds, pi-pi stacking, and salt bridges, which contribute to its high specificity and binding affinity for the protein. researchgate.net

Detailed analyses show that the N-(3-ethynylphenyl) head of the molecule occupies a hydrophobic region within the enzyme's active site. nih.gov Key interactions for Erlotinib include a hydrogen bond with the methionine residue Met 769 and hydrophobic interactions with residues such as Leu 694, Leu 820, Lys 721, and Thr 766. nih.govtandfonline.com The 3-ethynylphenyl group specifically fits into a hydrophobic area formed by Val726, Asp855, Thr854, Glu791, Met790, Leu777, Glu762, Ile759, and Phe723. nih.gov This detailed understanding of molecular interactions is crucial for the rational design of new, more potent inhibitors.

The acetamide functional group itself is recognized for its ability to form hydrogen bonds with amino acids in the active sites of enzymes. archivepp.com In the context of Cyclooxygenase-II (COX-II) inhibitors, for example, the nitrogen atom of the acetamide moiety has been observed to form hydrogen bonds with residues like Trp 387 and Ser 353, suggesting a strong correlation between these interactions and the compound's anti-inflammatory effects. archivepp.com

Furthermore, derivatives based on the this compound framework have been explored as inhibitors for other enzyme families. For instance, compounds synthesized from this compound intermediates have been evaluated for their activity against carbonic anhydrase IX, an enzyme implicated in cancer. nih.gov While the final evaluated compounds were modified sulfonamides, the initial scaffold highlights the versatility of the this compound core in developing enzyme inhibitors. nih.gov

The following tables summarize the observed interactions and research findings for this compound derivatives with various protein targets.

Table 1: Molecular Docking and Binding Interactions of Erlotinib with EGFR

| Interacting Residue | Type of Interaction | Reference |

| Met 769 | Hydrogen Bond | nih.govtandfonline.com |

| Leu 694 | Hydrophobic | nih.govtandfonline.com |

| Val 726 | Hydrophobic | nih.gov |

| Lys 721 | Hydrophobic | nih.govtandfonline.com |

| Leu 820 | Hydrophobic | nih.govtandfonline.com |

| Thr 766 | Hydrophobic | nih.govtandfonline.com |

Table 2: Investigated Protein Targets for this compound Derivatives

| Derivative Class | Target Enzyme/Protein | Research Findings | Reference(s) |

| Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | High binding affinity and specific interactions within the ATP binding pocket. The 3-ethynylphenyl group occupies a key hydrophobic region. | nih.govresearchgate.netnih.govtandfonline.com |

| General Acetamide Derivatives | Cyclooxygenase-II (COX-II) | The acetamide moiety acts as a hydrogen bond donor, interacting with key amino acids in the enzyme's active site. | archivepp.com |

| Sulfonamide Derivatives (from acetamide intermediate) | Carbonic Anhydrase IX (CA IX) | This compound used as a precursor for inhibitors showing activity against hypoxic cancer cell lines. | nih.gov |

| Quinazoline Derivatives | Receptor Tyrosine Kinase (RTK) | Used as a standard for in silico inhibitory potential estimation. | scispace.com |

| Quinazoline Derivatives | B-cell lymphoma 2 (BCL-2) | Used as a standard for in silico inhibitory potential estimation. | scispace.com |

Role in Materials Science and Polymer Chemistry

N-(3-Ethynylphenyl)acetamide as a Monomer for Polymer Synthesis

The presence of the ethynyl (B1212043) group allows this compound to act as a monomer in the synthesis of various polymers. This functionality is particularly useful for creating polymers with extended π-conjugated systems, which are central to the field of organic electronics.

Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which results in delocalized π-electrons. nih.gov This electron delocalization is responsible for their unique electronic and optical properties, making them suitable for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. mdpi.comfrontiersin.org Monomers like this compound are precursors to poly(acetylene) and poly(phenylene ethynylene) (PPE) type structures. The polymerization of the ethynyl group can lead to a highly conjugated polyene backbone.

Research has demonstrated the use of acetamide-functionalized phenylacetylene (B144264) derivatives in the sophisticated field of chiral polymer chemistry. nih.gov Specifically, these monomers have been used to create helical poly(acetylene) derivatives where chiral information from a pendant group is "harvested" or transferred to the polymer backbone, inducing a specific helical twist (either a right-handed 'P' helix or a left-handed 'M' helix). nih.govrsc.org

In a relevant study, monomers structurally similar to this compound, but containing chiral centers and rigid oligo(p-phenyleneethynylene) (OPE) spacers, were synthesized and polymerized using a Rh(I) catalyst. nih.gov The key findings from this research include:

Chiral Transmission: The chirality of the pendant acetamide (B32628) group induces a specific tilting in the stacking of the rigid OPE spacers. nih.govrsc.org

Helicity Induction: This induced chirality in the spacer arrangement is then transmitted to the polyene backbone, forcing it to adopt a preferred helical conformation (P or M). nih.govnih.gov

Stimuli-Responsive Behavior: The helical structure of these polymers can be influenced by external stimuli, such as the addition of metal ions. For instance, monovalent ions can interact with the polymer to enhance a specific helical conformation, while divalent ions can cause an inversion of the helical sense by chelating with the amide group. researchgate.net

The thermal properties of these polymers, investigated by Differential Scanning Calorimetry (DSC), show exothermic transitions corresponding to changes in the polymer backbone geometry. rsc.org

| Polymer Derivative | Spacer Type | Exothermal Peak (DSC) rsc.org | Induced Internal Helicity nih.govresearchgate.net |

|---|---|---|---|

| poly-(S)-2 | Oligo(p-phenyleneethynylene) (n=1) | 210 °C | Not specified |

| poly-(S)-3 | Oligo(p-phenyleneethynylene) (n=2) | 287 °C | Pint (right-handed) |

Applications in Organic Electronic Materials

The unique structure of this compound makes it a promising candidate for creating materials used in advanced organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) rely on electroluminescent materials, which are often conjugated polymers. raco.cat These materials must possess high fluorescence quantum yields and tunable emission colors. This compound can serve as a valuable intermediate in the synthesis of such polymers. The ethynylphenyl core is a common structural motif in materials used for blue, green, and red-emitting layers in OLEDs. raco.cat By polymerizing or co-polymerizing this monomer, materials with extended conjugation necessary for electroluminescence can be achieved. The acetamide group offers a site for further chemical modification, allowing for the attachment of other functional groups to tune the emission wavelength, improve charge injection/transport, and enhance the thermal stability of the final OLED material.

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with highly ordered structures built from organic monomers. mdpi.comsapub.org Their defined pore structures and large surface areas make them attractive for applications in gas storage, separation, and catalysis. sapub.org The synthesis of COFs relies on the use of molecular building blocks with specific geometries that are linked by strong covalent bonds. mdpi.com

This compound, with its rigid phenyl ring and linear ethynyl group, is a potential precursor for COF synthesis. The ethynyl group can undergo reactions like cyclotrimerization to form triazine-linked 2D COFs or participate in various coupling reactions to form other network structures. nih.gov The acetamide functionality can serve two purposes: it can act as a hydrogen-bonding site to direct the self-assembly process and influence the stacking of the 2D layers, or it can be a site for post-synthetic modification to introduce new functionalities within the COF pores. semanticscholar.org The combination of geometrically defined building blocks is key to designing COF topologies; for instance, combining a linear monomer derived from this compound with a trigonal or tetragonal co-monomer could lead to the formation of hexagonal or square-pored frameworks, respectively. nih.gov

Nanomaterial Integration Strategies and Functionalization

The functionalization of nanomaterials is a key strategy to enhance their properties and tailor them for specific applications. mdpi.com Polymers are often used as surface coatings for nanoparticles to improve biocompatibility, stability, and to add new functionalities like electronic conductivity or optical activity.

Polymers synthesized from this compound can be integrated with various nanomaterials (e.g., magnetite (Fe₃O₄) nanoparticles, gold nanoparticles, or carbon nanotubes) through several strategies:

Grafting-to Approach: A pre-synthesized polymer is attached to the surface of the nanoparticles. The acetamide groups along the polymer chain could facilitate this attachment through hydrogen bonding or by being chemically converted to a more reactive group that can form a covalent bond with the nanoparticle surface.

Grafting-from Approach: The nanoparticle surface is first modified with an initiator, and the monomer is then polymerized directly from the surface. This allows for the growth of a dense polymer brush on the nanomaterial.

In situ Polymerization: The monomer is polymerized in the presence of the nanoparticles, leading to the encapsulation of the nanomaterials within a polymer matrix. mdpi.com

By integrating a conjugated polymer derived from this compound, the resulting composite nanomaterial could gain new electronic or optical properties, making it suitable for applications in nanomedicine, catalysis, or electronics. semanticscholar.orgmdpi.com

Advanced Characterization and Spectroscopic Analysis of N 3 Ethynylphenyl Acetamide

Spectroscopic Methodologies for Structural Elucidation

Detailed mass spectrometric fragmentation analysis of N-(3-ethynylphenyl)acetamide has not been documented in the available resources. The molecular weight of this compound is 159.19 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 159. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O), leading to fragments at m/z 116 or 117, respectively. Further fragmentation of the aromatic ring could also be anticipated.

Experimentally determined IR and Raman spectra for this compound are not available. Based on its structure, characteristic IR absorption bands would be expected for the N-H stretching vibration around 3300 cm⁻¹, the C≡C-H (alkynyl) stretching at approximately 3300-3250 cm⁻¹, the C≡C stretching near 2100 cm⁻¹, and the C=O (amide I) stretching around 1660-1680 cm⁻¹. The N-H bending (amide II) would likely appear near 1550 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric C≡C stretching vibration.

There is no available UV-Vis spectroscopic data for this compound. The presence of the phenylacetamide and ethynyl (B1212043) chromophores suggests that the compound would exhibit absorption maxima in the ultraviolet region, likely below 300 nm. The specific λmax and molar absorptivity values would depend on the solvent used for analysis.

Chromatographic Techniques for Purity and Separation

Specific HPLC methods for the analysis of this compound, including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength, are not described in the available literature. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be a suitable starting point for developing a separation method. UV detection would be appropriate given the compound's chromophores.

Gas Chromatography (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The FID detector then combusts the eluting compounds in a hydrogen-air flame, generating ions and producing an electrical signal proportional to the amount of organic analyte.

This technique is particularly useful for quantifying the purity of the this compound monomer and detecting any residual starting materials or by-products from its synthesis. A typical analysis would involve dissolving the sample in a suitable solvent, such as acetone (B3395972) or dichloromethane, before injection into the gas chromatograph. The resulting chromatogram would display peaks corresponding to each component, with the area of each peak being proportional to its concentration.

Detailed Research Findings: A hypothetical GC-FID analysis of a synthesized batch of this compound could yield the data presented in the interactive table below. The primary peak, representing the product, would ideally have the largest peak area, indicating high purity. The presence of other peaks would suggest impurities, which could be identified by comparing their retention times with those of known standards, such as the starting material, 3-ethynylaniline (B136080).

Interactive Data Table: Hypothetical GC-FID Analysis of a this compound Sample

| Compound | Retention Time (minutes) | Peak Area (%) | Identification |

| 3-ethynylaniline | 4.25 | 1.5 | Starting Material |

| This compound | 7.82 | 98.0 | Product |

| Unknown Impurity | 9.15 | 0.5 | By-product |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used to monitor the progress of chemical reactions and to assess the purity of a sample. researchgate.net It operates on the principle of differential partitioning of components between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). researchgate.netacs.org

For the synthesis of this compound from 3-ethynylaniline, TLC can be used to track the consumption of the starting material and the formation of the product. A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Detailed Research Findings: By comparing the spots of the reaction mixture with spots of the pure starting material and product, one can visually assess the reaction's progress. A successful reaction would show the disappearance of the 3-ethynylaniline spot and the appearance of a new spot corresponding to the more polar this compound. The purity of the final isolated product can also be confirmed by the presence of a single spot on the TLC plate.

Interactive Data Table: Hypothetical TLC Data for the Synthesis of this compound

| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Observation |

| 3-ethynylaniline | 0.65 | Starting Material |

| This compound | 0.40 | Product |

| Reaction Mixture (Final) | 0.40 | Single spot indicating complete reaction |

Capillary Electrophoresis (CZE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org Capillary Zone Electrophoresis (CZE), the most common form of CE, is particularly suited for the analysis of small molecules and ions. libretexts.org The separation is based on the charge-to-size ratio of the analytes. youtube.com When a voltage is applied across a buffer-filled capillary, ions migrate towards the electrode of opposite charge at different velocities, leading to their separation.

While this compound is a neutral molecule, its analysis by CZE is not straightforward as it will migrate with the electroosmotic flow (EOF). However, this technique could be employed to separate it from any ionic impurities present in the sample. For a more effective separation of neutral compounds, a modified CE technique such as Micellar Electrokinetic Chromatography (MEKC) would be more appropriate.

Detailed Research Findings: In a hypothetical CZE analysis of a this compound sample containing ionic impurities, the neutral product would migrate at a time characteristic of the EOF, while charged impurities would migrate faster or slower depending on their charge and size.

Interactive Data Table: Hypothetical CZE Migration Data

| Species | Migration Time (minutes) | Identification |

| Cationic Impurity | 3.5 | Moves faster than EOF |

| This compound | 5.8 | Migrates with EOF |

| Anionic Impurity | 8.2 | Moves slower than EOF |

Thermal Analysis Techniques for Polymer Characterization

The ethynyl group in this compound makes it a suitable monomer for polymerization, leading to the formation of poly(this compound). Thermal analysis techniques are indispensable for characterizing the thermal properties and stability of such polymers.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer. labmanager.com

For poly(this compound), DSC analysis would provide insights into its amorphous or semi-crystalline nature. The glass transition temperature (Tg) is a key characteristic of the amorphous regions of a polymer, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A broad endothermic peak might also be observed at higher temperatures, corresponding to the melting of any crystalline domains within the polymer. The presence of an exothermic peak during the heating scan could indicate processes like cross-linking of the polymer chains. rsc.org

Detailed Research Findings: A hypothetical DSC thermogram for poly(this compound) might show a glass transition temperature in the range of 150-200°C, which is typical for aromatic polyamides. doi.orgnih.gov The absence of a distinct melting peak would suggest that the polymer is largely amorphous.

Interactive Data Table: Hypothetical DSC Data for poly(this compound)

| Thermal Event | Temperature (°C) | Interpretation |

| Glass Transition (Tg) | 175 | Transition from glassy to rubbery state |

| Exothermic Event | 250-300 | Potential cross-linking or degradation |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition behavior. labmanager.com

A TGA curve for poly(this compound) would show the temperature at which the polymer begins to decompose, the rate of decomposition, and the amount of residual mass at the end of the analysis. Aromatic polyamides are known for their high thermal stability, and it would be expected that poly(this compound) would exhibit a high decomposition temperature. doi.orgnih.gov The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the thermal degradation, or in an oxidative atmosphere (e.g., air) to assess oxidative stability.

Detailed Research Findings: The TGA data for poly(this compound) would likely indicate that the polymer is stable up to temperatures above 300°C. The temperature at which 5% or 10% weight loss occurs is often used as a measure of the onset of decomposition. The final char yield at high temperatures in an inert atmosphere can provide information about the polymer's structure and its potential as a flame-retardant material.

Interactive Data Table: Hypothetical TGA Data for poly(this compound) in Nitrogen

| Parameter | Value | Interpretation |

| Onset of Decomposition (Tonset) | 350 °C | Temperature at which significant weight loss begins |

| Temperature of 10% Weight Loss (T10%) | 380 °C | Indicator of thermal stability |

| Char Yield at 800 °C | 60% | High residual mass, typical for aromatic polymers |

Other Analytical Methods

In addition to the techniques discussed above, other analytical methods are essential for the complete characterization of this compound and its polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical structure of the monomer, confirming the presence of the ethynyl, phenyl, and acetamide (B32628) functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the molecule by observing their vibrational frequencies. For this compound), key absorptions would include the N-H stretch, C=O stretch of the amide, and the C≡C stretch of the ethynyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, further confirming its elemental composition and structure.

X-ray Diffraction (XRD): For the polymer, XRD can be used to investigate its morphology, determining whether it is amorphous or possesses any degree of crystallinity.

These methods, used in concert, provide a comprehensive understanding of the chemical and physical properties of this compound and its corresponding polymer.

Titration and Elemental Analysis (CHNS)

Elemental analysis and titration are crucial quantitative techniques that provide fundamental information about the composition and purity of a chemical compound.

Titration

While specific titration data for this compound is not extensively detailed in publicly available literature, titration would typically be employed to determine the concentration of a solution of the compound or to quantify acidic or basic impurities. For instance, if the synthesis process left residual acidic or basic reagents, a corresponding acid-base titration could be used to determine the level of these impurities, thereby providing an assessment of the sample's purity.

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared against the theoretically calculated values based on the compound's molecular formula, C₁₀H₉NO. The proximity of the experimentally determined ("found") values to the calculated values is a strong indicator of the sample's purity.

The theoretical elemental composition of this compound is calculated as follows:

Carbon (C): 75.45%

Hydrogen (H): 5.70%

Nitrogen (N): 8.80%

Oxygen (O): 10.05% (typically determined by difference)

Table 1: Elemental Analysis of this compound This table presents the calculated theoretical elemental composition. Experimental "found" values are determined in a laboratory setting and are a key measure of compound purity.

| Element | Theoretical % | Found % |

| Carbon (C) | 75.45 | Data not available in cited sources |

| Hydrogen (H) | 5.70 | Data not available in cited sources |

| Nitrogen (N) | 8.80 | Data not available in cited sources |

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the visualization of surface topography at the nanoscale. It is a powerful tool for investigating the morphology, or surface features, of solid materials, including thin films and crystalline structures of organic molecules.

In the context of this compound, which is a solid at room temperature, AFM could be utilized to study the morphology of the compound when deposited on a substrate. This type of analysis can provide valuable insights into how the molecules self-assemble and pack in the solid state. Such studies are particularly relevant when the compound is being considered for applications in materials science, such as in the development of organic electronic devices or specialized coatings, where surface characteristics are critical.

An AFM analysis of this compound would involve depositing a thin film of the material onto a flat substrate, such as mica or silicon. The AFM tip would then be scanned across the surface to generate a three-dimensional topographical map. The resulting images could reveal details about:

Crystallinity: The presence of ordered crystalline domains versus amorphous (disordered) regions.

Surface Roughness: Quantitative data on the smoothness or roughness of the film.

Grain Size and Shape: The dimensions and morphology of any crystalline grains that form.

While specific AFM studies focused solely on this compound are not prominent in the surveyed literature, the technique remains a vital method for the solid-state characterization of such organic compounds. The data obtained from AFM would be instrumental in understanding the material's physical properties and its potential behavior in various applications.

Computational and Theoretical Investigations of N 3 Ethynylphenyl Acetamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates like N-(3-ethynylphenyl)acetamide. The process involves sampling a ligand's conformations and orientations within a protein's binding pocket and scoring them based on a force field to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For acetamide (B32628) derivatives, molecular docking studies have been instrumental in identifying key interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govnih.gov For instance, the amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine. The phenyl ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, while the ethynyl (B1212043) group can participate in various non-covalent interactions, contributing to binding specificity.

The analysis of docking results typically involves visualizing the 3D binding pose of the ligand and creating 2D diagrams that map the specific interactions between the ligand and the protein's active site residues. orientjchem.org This detailed view helps in understanding the structural basis for binding and can guide the rational design of more potent and selective inhibitors.

| Parameter | Description | Illustrative Example for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger affinity. | -7.0 to -9.5 |

| Hydrogen Bonds | Key directional interactions between the ligand and protein residues. | Amide N-H with ASP 121; Amide C=O with SER 150 |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Phenyl ring with LEU 80, VAL 95 |

| π-π Stacking | Stacking interactions between aromatic rings. | Phenyl ring with TYR 201 |

This table presents illustrative data typical of molecular docking studies for compounds similar to this compound, as specific docking studies for this compound are not available.

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular Dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, complementing the static view provided by molecular docking. nih.govfrontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the behavior of the this compound-protein complex over time, typically on the nanosecond to microsecond scale. researchgate.net This provides valuable insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

Several key metrics are analyzed from MD simulation trajectories to understand the system's behavior:

Root Mean Square Deviation (RMSD): This metric is used to assess the structural stability of the complex over the simulation time. A stable RMSD plot for the protein backbone and the ligand indicates that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible regions of the protein. Significant fluctuations in the active site residues upon ligand binding can indicate induced-fit effects. frontiersin.org

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between this compound and the protein is monitored throughout the simulation. Stable hydrogen bonds are critical for strong binding affinity.

Solvent Accessible Surface Area (SASA): Changes in SASA can indicate conformational changes in the protein upon ligand binding, such as the closing of a binding pocket around the ligand. researchgate.net

Together, these analyses provide a comprehensive understanding of the conformational dynamics and binding stability of this compound, which is essential for validating docking results and predicting its efficacy as a potential inhibitor. mdpi.com

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules like this compound. By approximating the many-electron Schrödinger equation, DFT can accurately predict various molecular properties. One of the most common applications is geometry optimization, which determines the lowest-energy three-dimensional structure of the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. scirp.orginpressco.com

DFT calculations, often using the B3LYP functional, are also employed to predict spectroscopic properties. inpressco.com For example, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated, which allows for the theoretical prediction of its infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data serves as a method for structural validation. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. inpressco.com

| Geometric Parameter | Atoms Involved | Illustrative Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.23 Å |

| Bond Length (Å) | C-N (Amide) | 1.36 Å |

| Bond Length (Å) | C≡C (Ethynyl) | 1.21 Å |

| Bond Angle (°) | O=C-N (Amide) | 122.5° |

| Bond Angle (°) | C-C≡C (Ethynyl) | 178.9° |

This table contains representative geometric parameters for this compound, illustrating typical outputs from DFT geometry optimization calculations.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. youtube.comyoutube.com The selection of an appropriate basis set is a critical step in setting up a reliable theoretical model. For molecules containing aromatic rings and functional groups like amides, Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly used. researchgate.net

The notation provides information about the composition of the basis set:

6-311G: Indicates a triple-zeta valence basis set, meaning three basis functions are used for each valence orbital, providing more flexibility to describe the electron distribution.

+: The "+" or "++" symbols indicate the addition of diffuse functions, which are important for accurately describing anions, weak interactions, and excited states. acs.org

(d,p): These are polarization functions added to non-hydrogen atoms (d) and hydrogen atoms (p). They allow for orbital shapes to be distorted, which is crucial for describing chemical bonding accurately. youtube.com

Validation of the chosen theoretical model (the combination of functional and basis set) is essential. This is often achieved by comparing the calculated results with available experimental data. For instance, the geometric parameters obtained from DFT optimization can be compared with crystallographic data from X-ray diffraction experiments. A good agreement between the theoretical and experimental values validates the computational model, confirming its suitability for predicting other properties of the molecule. researchgate.net

Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing forces.